1-(3-Hydroxyphenyl)-2-nitroethanol
Description
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
3-(1-hydroxy-2-nitroethyl)phenol |
InChI |
InChI=1S/C8H9NO4/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,10-11H,5H2 |
InChI Key |
GXYHVCZKOHOZBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C[N+](=O)[O-])O |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1-(3-Hydroxyphenyl)-2-nitroethanol exhibits notable antibacterial and fungistatic effects. Studies have shown that compounds with similar structures often possess activity against a range of microbial pathogens, suggesting potential for development as antimicrobial agents .
Cytotoxicity Against Cancer Cells
Recent findings highlight the compound's cytotoxic effects on human cancer cell lines, particularly MCF-7 breast cancer cells. The mechanism of action may involve inducing apoptosis or disrupting cellular functions, making it a candidate for further investigation in cancer therapeutics .
Table 1: Synthesis Methods Overview
| Method Description | Yield (%) | Conditions |
|---|---|---|
| Reaction with nitroethane and 3-hydroxybenzaldehyde | Up to 90% | Anhydrous acetic acid, ammonium acetate catalyst |
| Alternative synthesis via acyclic aminals | Varies | Specific conditions based on reactants |
Therapeutic Applications
Potential Drug Development
Given its biological properties, this compound is being explored for its potential as a lead compound in drug development. Its structure suggests it could be modified to enhance efficacy or reduce toxicity while maintaining its antimicrobial and anticancer properties.
Case Studies
Several case studies have documented the synthesis and application of related compounds, providing insights into the efficacy and safety profiles of such nitro derivatives.
-
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound showed significant cytotoxic activity against MCF-7 cells, with IC50 values indicating effective concentrations for therapeutic use . -
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antibacterial properties of similar compounds, revealing a spectrum of activity against both Gram-positive and Gram-negative bacteria, thus supporting its potential use in treating infections .
Comparison with Similar Compounds
The following analysis compares 1-(3-Hydroxyphenyl)-2-nitroethanol with structurally related compounds, focusing on molecular properties, synthesis, and applications.
Structural Analogues
Key Observations :
- Substituent Effects: The 3-hydroxyphenyl group enhances polarity and hydrogen-bonding capacity compared to methoxy (e.g., (R)-1-(3-Methoxyphenyl)-2-nitroethanol) or nitro-substituted analogs . This may influence solubility and catalytic activity in asymmetric reactions.
- Nitro Group Reactivity: The nitro group adjacent to the hydroxyl in this compound likely increases acidity at the β-position, similar to 2-nitroethanol , facilitating nucleophilic substitutions or reductions.
Preparation Methods
Direct Henry Reaction Using 3-Hydroxybenzaldehyde and Nitroethane
The Henry reaction between 3-hydroxybenzaldehyde and nitroethane is the most widely reported method. Key variations include:
One-Step Catalytic Condensation
Procedure :
-
Dissolve 3-hydroxybenzaldehyde (100 g, 0.82 mol) in anhydrous acetic acid (200 g).
-
Add nitroethane (160 mL, 2.2 mol) and ammonium acetate (40 g, 0.52 mol) as a catalyst.
-
Reflux at 80°C for 2 hours under stirring.
-
Cool to 0°C and pour into ice water (5× volume).
-
Filter, wash with water, and dry under vacuum.
Yield : 75% (110 g) with a melting point of 93–96°C.
Advantages :
Sodium Bisulfite-Mediated Condensation
Procedure :
-
React 3-hydroxybenzaldehyde (10 mmol) with sodium bisulfite (11.0 g) in water (50 mL).
-
Add nitroethane (8.25 g) dissolved in aqueous NaOH (4.5 g NaOH in 20 mL water).
-
Stir at 30°C for 5 hours.
-
Extract with 1,2-dichloroethane, dry with Na₂SO₄, and recrystallize from ethanol.
Yield : 81% with 94% diastereoselectivity.
Mechanistic Insight :
Boron Trifluoride-Catalyzed Reduction
Procedure :
-
Synthesize 1-(3-hydroxyphenyl)-2-nitroethene via condensation of 3-hydroxybenzaldehyde with nitromethane.
-
Reduce the nitroalkene using sodium boro[³H]hydride in THF.
-
Purify via column chromatography (CH₂Cl₂:MeOH = 9:1).
Yield : 97.8% with isotopic labeling for tracer studies.
Applications :
Copper(II)-Diamine Complex Catalysis
Procedure :
-
Mix 3-hydroxybenzaldehyde (10 mmol) and nitromethane (12 mmol) in phosphate buffer (pH 7.0).
-
Add Cu(II)-diamine catalyst (5 mol%) and stir at 25°C for 24 hours.
-
Extract with ethyl acetate and purify via flash chromatography.
Yield : 90% with 92% enantiomeric excess (ee).
Key Catalysts :
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Methods
Challenges and Optimization Strategies
Side Reactions
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Hydroxyphenyl)-2-nitroethanol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via the nitro-Aldol (Henry) reaction , a common method for nitroalcohols. For example, 1-(3-chlorophenyl)-2-nitroethanol was synthesized using a Henry reaction between 3-chlorobenzaldehyde and nitromethane under basic conditions . Adapting this, 3-hydroxybenzaldehyde and nitromethane could be reacted in ethanol with a base catalyst (e.g., NaOH). Reaction parameters such as temperature (25–40°C), solvent polarity, and catalyst loading significantly affect regioselectivity and yield. Crystallization from hexane or chloroform is recommended for purification .
| Synthesis Comparison |
|---|
| Substrate |
| Solvent |
| Catalyst |
| Yield |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use NMR (¹H/¹³C), IR , and mass spectrometry for structural confirmation. For example, IR peaks at ~3250 cm⁻¹ (O–H stretch) and ~1520 cm⁻¹ (N–O asymmetric stretch) are indicative of nitroethanol derivatives . Single-crystal X-ray diffraction (as in ) resolves stereochemistry, while HPLC with UV detection (210–280 nm) quantifies purity. Impurities like 3-hydroxyacetophenone (from incomplete nitro reduction) should be monitored .
Q. What safety protocols are advised for handling nitroethanol derivatives in laboratory settings?
- Methodology : Although toxicological data for this compound are limited, structurally similar nitroaromatics (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) require precautions:
- Use fume hoods to avoid inhalation (P261) .
- Wear nitrile gloves and eye protection (P262) .
- Store in airtight containers away from reducing agents to prevent explosive decomposition .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodology : Chiral resolution can be accomplished via asymmetric catalysis or kinetic resolution . For example, (S)-1-(3-nitrophenyl)ethanol was synthesized using chiral reducing agents (e.g., BINAP-Ru complexes) or enzymatic reduction . For the target compound, Sharpless dihydroxylation or chiral phase-transfer catalysts could induce stereocontrol. Monitor enantiomeric excess (ee) using chiral HPLC or NMR with chiral shift reagents .
Q. What computational approaches predict the physicochemical properties of this compound?
- Methodology : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for nitro groups, predicting thermal stability. Molecular docking evaluates potential biological interactions (e.g., with adrenergic receptors, given structural similarity to phenylephrine derivatives ). Solubility parameters can be estimated using COSMO-RS simulations .
Q. How do solvent polarity and pH affect the stability of nitroethanol derivatives?
- Methodology : Stability studies in buffered solutions (pH 3–9) and solvents (polar aprotic vs. protic) reveal degradation pathways. For example, nitro groups hydrolyze under alkaline conditions, forming nitrite byproducts. Use UV-Vis spectroscopy to track absorbance changes at λ~270 nm (nitroaromatic absorption) .
| Stability Data (Analog) |
|---|
| Solvent |
| Water (pH 7) |
| Methanol |
| DMSO |
Q. What strategies resolve contradictions in reported spectral data for nitroethanol derivatives?
- Methodology : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with databases (NIST Chemistry WebBook ). For example, conflicting ¹H NMR peaks for similar compounds (e.g., 3-hydroxyacetophenone ) arise from tautomerism or solvent effects. Use deuterated solvents and controlled temperatures to standardize results .
Q. How can impurity profiling be optimized for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
